molecular formula C9H7F2NO2 B12450045 4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione

4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione

Cat. No.: B12450045
M. Wt: 199.15 g/mol
InChI Key: NHBUBSPGUQMRJU-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H6F2NO2 It is characterized by the presence of a pyridine ring attached to a butane-1,3-dione moiety with two fluorine atoms at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione typically involves the reaction of 2-acetylpyridine with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-(pyridin-2-yl)butane-1,3-dione is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4,4-difluoro-1-pyridin-2-ylbutane-1,3-dione

InChI

InChI=1S/C9H7F2NO2/c10-9(11)8(14)5-7(13)6-3-1-2-4-12-6/h1-4,9H,5H2

InChI Key

NHBUBSPGUQMRJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C(F)F

Origin of Product

United States

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